
2,2-Dichloro-1-(3,6-dichloro-2-fluorophenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-1-(3,6-dichloro-2-fluorophenyl)ethanol is a chemical compound with the molecular formula C8H7Cl2FO. It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a phenyl ring, along with an ethanol group.
Preparation Methods
The synthesis of 2,2-Dichloro-1-(3,6-dichloro-2-fluorophenyl)ethanol typically involves the reduction of 2,6-dichloro-3-fluorophenyl ethyl ketone using sodium borohydride. The reaction proceeds under controlled conditions to yield the desired ethanol derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,2-Dichloro-1-(3,6-dichloro-2-fluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the ethanol group, potentially converting it into different functional groups.
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Dichloro-1-(3,6-dichloro-2-fluorophenyl)ethanol is primarily used as an intermediate in the synthesis of pharmaceutical compounds. It is a key intermediate in the preparation of Crizotinib, a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK). Crizotinib is used in the treatment of non-small cell lung cancer (NSCLC) positive for ALK . Additionally, this compound is valuable in organic synthesis and chemical research due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-(3,6-dichloro-2-fluorophenyl)ethanol is primarily related to its role as an intermediate in the synthesis of Crizotinib. Crizotinib exerts its effects by inhibiting c-MET kinase and ALK, which are involved in the growth and survival of cancer cells. By blocking these pathways, Crizotinib can effectively inhibit tumor growth and proliferation .
Comparison with Similar Compounds
2,2-Dichloro-1-(3,6-dichloro-2-fluorophenyl)ethanol can be compared with other similar compounds, such as:
1-(2,6-Dichloro-3-fluorophenyl)ethanol: This compound has a similar structure but lacks the additional chlorine atom on the ethanol group.
2-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanol: This compound contains a trifluoromethyl group instead of the dichloro substitution.
1-(3-Chloro-2,6-difluorophenyl)ethanone: This compound has a ketone group instead of an ethanol group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications.
Properties
Molecular Formula |
C8H5Cl4FO |
|---|---|
Molecular Weight |
277.9 g/mol |
IUPAC Name |
2,2-dichloro-1-(3,6-dichloro-2-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H5Cl4FO/c9-3-1-2-4(10)6(13)5(3)7(14)8(11)12/h1-2,7-8,14H |
InChI Key |
LYCWIWVTEUQSIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C(C(Cl)Cl)O)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




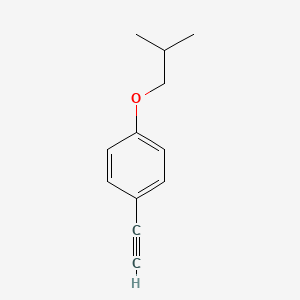
![[3-Bromo-4-(oxolan-3-yloxy)phenyl]methanamine](/img/structure/B14765749.png)

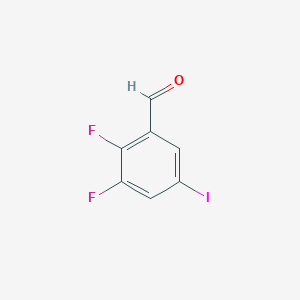
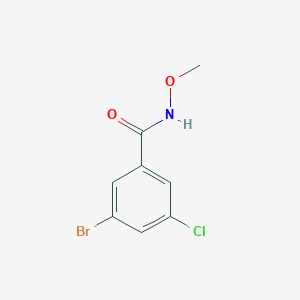
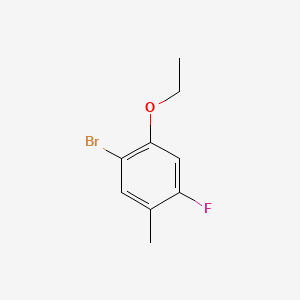
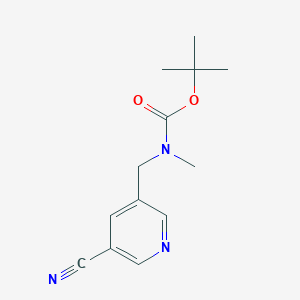
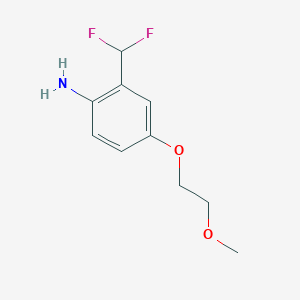

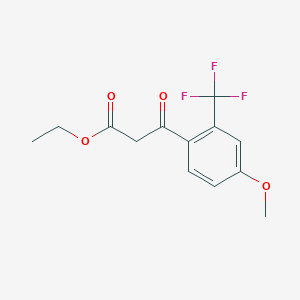
![[(1R)-1-(2-furanyl)ethyl]-[(1R)-1-phenylbut-3-enyl]ammonium](/img/structure/B14765802.png)
![Methyl 2-amino-3-(2-oxo-8-oxa-1-azaspiro[4.5]decan-3-yl)propanoate](/img/structure/B14765804.png)
